![molecular formula C23H26N4O2 B2972019 N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide CAS No. 946355-67-5](/img/structure/B2972019.png)
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide
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Overview
Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to a class of drugs known as protease inhibitors, which are commonly used in the treatment of viral infections such as HIV and hepatitis C.
Mechanism of Action
The mechanism of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide involves the inhibition of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. By inhibiting the activity of these enzymes, this compound can prevent the replication of the virus and slow down the progression of the disease.
Biochemical and Physiological Effects
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. This compound has also been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is its potential use in the treatment of viral infections and cancer. However, there are also some limitations to its use in laboratory experiments. For example, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, it may be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in laboratory experiments. Another area of research is the investigation of its potential use in the treatment of other viral infections and cancer types. Additionally, further studies are needed to determine the optimal dosages and administration methods for this compound.
Synthesis Methods
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide involves a multi-step process that includes the use of various chemical reagents and techniques. The initial step involves the preparation of 2-methyl-6-propoxypyrimidine-4-amine, which is then reacted with 4-nitrophenyl chloroformate to form 4-nitrophenyl 2-methyl-6-propoxypyrimidine-4-yl carbamate. This intermediate compound is then reacted with 4-aminophenyl-3-phenylpropanoic acid to produce the final product.
Scientific Research Applications
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide has been extensively studied for its potential applications in the treatment of viral infections. It has been shown to inhibit the activity of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-3-15-29-23-16-21(24-17(2)25-23)26-19-10-12-20(13-11-19)27-22(28)14-9-18-7-5-4-6-8-18/h4-8,10-13,16H,3,9,14-15H2,1-2H3,(H,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLVPPFEPXBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide |
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